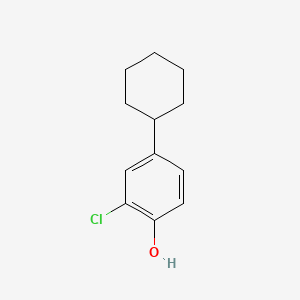
syn-2,3-Dihydroxy-1,10b-epoxy-1,2,3-trihydrofluoranthene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
syn-2,3-Dihydroxy-1,10b-epoxy-1,2,3-trihydrofluoranthene: is a complex organic compound characterized by its unique molecular structure, which includes multiple aromatic rings and an epoxide group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of syn-2,3-Dihydroxy-1,10b-epoxy-1,2,3-trihydrofluoranthene typically involves multi-step organic reactionsCommon reagents used in these steps include oxidizing agents for the epoxidation and hydroxylation reactions .
Industrial Production Methods: While detailed industrial production methods are not widely documented, the synthesis on a larger scale would likely involve optimization of the laboratory procedures to ensure higher yields and purity. This could include the use of catalysts and controlled reaction environments to facilitate the desired transformations efficiently.
Analyse Chemischer Reaktionen
Types of Reactions: syn-2,3-Dihydroxy-1,10b-epoxy-1,2,3-trihydrofluoranthene can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be employed to convert the epoxide group into a diol.
Common Reagents and Conditions:
Oxidizing Agents: Such as m-chloroperbenzoic acid (m-CPBA) for epoxidation.
Reducing Agents: Like lithium aluminum hydride (LiAlH4) for reducing the epoxide group.
Catalysts: Transition metal catalysts may be used to facilitate specific transformations.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield additional hydroxylated derivatives, while reduction could produce diols.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, syn-2,3-Dihydroxy-1,10b-epoxy-1,2,3-trihydrofluoranthene is studied for its reactivity and potential as a building block for more complex molecules. Its unique structure makes it a valuable compound for exploring new synthetic pathways and reaction mechanisms .
Biology and Medicine: Research in biology and medicine may investigate the compound’s interactions with biological molecules and its potential therapeutic applications. Its structural features could make it a candidate for drug development or as a probe in biochemical studies.
Industry: In industrial applications, the compound’s properties might be leveraged in the development of new materials or as intermediates in the synthesis of other valuable compounds.
Wirkmechanismus
The mechanism by which syn-2,3-Dihydroxy-1,10b-epoxy-1,2,3-trihydrofluoranthene exerts its effects involves interactions at the molecular level. The epoxide group, in particular, can participate in nucleophilic addition reactions, making it reactive towards various biological and chemical targets. The hydroxyl groups can form hydrogen bonds, influencing the compound’s solubility and reactivity .
Vergleich Mit ähnlichen Verbindungen
- 2,3-Dihydroxy-1,10b-epoxy-1,2,3-trihydrofluoranthene
- 1,2,3-Trihydrofluoranthene
Uniqueness: What sets syn-2,3-Dihydroxy-1,10b-epoxy-1,2,3-trihydrofluoranthene apart from similar compounds is its specific arrangement of functional groups and the presence of both hydroxyl and epoxide groups.
Eigenschaften
CAS-Nummer |
83349-67-1 |
|---|---|
Molekularformel |
C16H12O3 |
Molekulargewicht |
252.26 g/mol |
IUPAC-Name |
(1R,3S)-2-oxapentacyclo[8.6.1.01,3.06,17.011,16]heptadeca-6,8,10(17),11,13,15-hexaene-4,5-diol |
InChI |
InChI=1S/C16H12O3/c17-13-10-6-3-5-9-8-4-1-2-7-11(8)16(12(9)10)15(19-16)14(13)18/h1-7,13-15,17-18H/t13?,14?,15-,16+/m0/s1 |
InChI-Schlüssel |
XFISQOLBVZLENT-SSHXOBKSSA-N |
Isomerische SMILES |
C1=CC=C2C(=C1)C3=C4[C@@]25[C@@H](O5)C(C(C4=CC=C3)O)O |
Kanonische SMILES |
C1=CC=C2C(=C1)C3=C4C25C(O5)C(C(C4=CC=C3)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


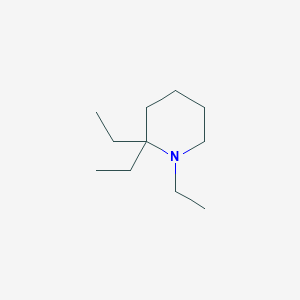
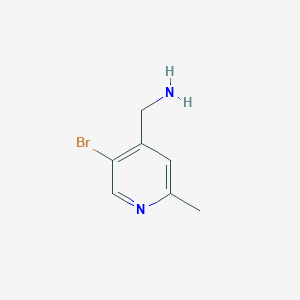
![2-(3,4-dimethoxyphenyl)-N-[3-[4-[3-[[2-(3,4-dimethoxyphenyl)quinoline-4-carbonyl]amino]propyl]piperazin-1-yl]propyl]quinoline-4-carboxamide](/img/structure/B14165921.png)
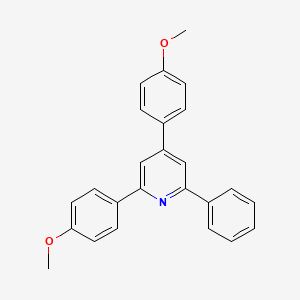
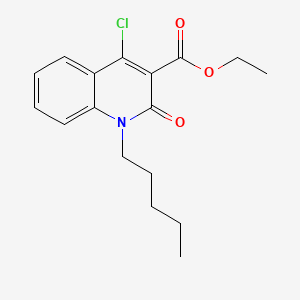
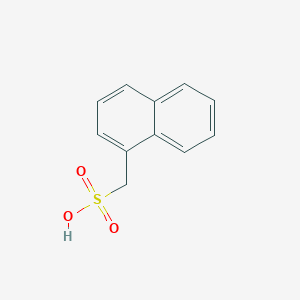
![N-butyl-N-[(3,3-dimethyloxiran-2-yl)methyl]butan-1-amine](/img/structure/B14165941.png)

![1H-Pyrrolo[2,3-b]pyridine, 3-cyclopropyl-1-(phenylsulfonyl)-](/img/structure/B14165951.png)

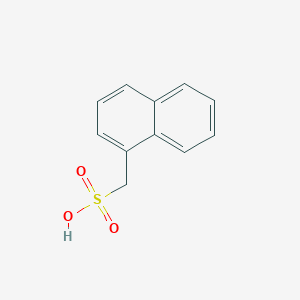
![2-[(4-Chlorophenyl)-(3-methyl-5-oxo-1,4-dihydropyrazol-4-yl)methyl]propanedinitrile](/img/structure/B14165972.png)
![(2E)-4,6,7-trimethoxy-2-[(4-methoxyphenyl)methylidene]-1-benzofuran-3-one](/img/structure/B14165977.png)
